molecular formula C14H9NO6 B14398493 3-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-92-8

3-[(3-Nitrobenzoyl)oxy]benzoic acid

Cat. No.: B14398493
CAS No.: 89882-92-8
M. Wt: 287.22 g/mol
InChI Key: PYOWRGFDFVADPW-UHFFFAOYSA-N
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Description

3-[(3-Nitrobenzoyl)oxy]benzoic acid is an organic compound characterized by the presence of a nitro group and a benzoic acid moiety. This compound is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3-nitrobenzoyl group. It is an aromatic compound and under standard conditions, it is an off-white solid. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 3-nitrobenzoic acid with benzoic acid. One common method is the reaction of 3-nitrobenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: 3-Aminobenzoic acid.

    Reduction: 3-Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: A precursor to 3-[(3-Nitrobenzoyl)oxy]benzoic acid, used in the synthesis of dyes and other organic compounds.

    Benzoic acid: A simple aromatic carboxylic acid, widely used as a food preservative and in the synthesis of various chemicals.

    4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position, used in the synthesis of pharmaceuticals and dyes.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 3-nitrobenzoic acid and benzoic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications.

Properties

CAS No.

89882-92-8

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

3-(3-nitrobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-2-6-12(8-9)21-14(18)10-4-1-5-11(7-10)15(19)20/h1-8H,(H,16,17)

InChI Key

PYOWRGFDFVADPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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